molecular formula C10H7N5O4 B2915860 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946313-42-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No. B2915860
CAS RN: 946313-42-4
M. Wt: 261.197
InChI Key: DALFHQCTQMWDKG-UHFFFAOYSA-N
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Description

The compound “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” belongs to the class of isoxazoles, which are organic compounds containing a five-membered aromatic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . Isoxazoles are commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazoles can undergo various chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions .

Scientific Research Applications

Auxiliary-Directed Pd-Catalyzed γ-C(sp(3))-H Bond Activation

A study by Pasunooti et al. (2015) explored the use of 5-methylisoxazole-3-carboxamide (MICA) in palladium-catalyzed C(sp(3))-H bond activation. MICA was shown to direct the activation of inert γ-C(sp(3))-H bonds in primary amine compounds, facilitating efficient arylation and alkylation of α-aminobutanoic acid derivatives to produce various γ-substituted non-natural amino acids. This process allows for the selective modification of amino acids, a key aspect in drug development and biochemical research (Pasunooti et al., 2015).

Synthesis of Isoxazole Carboxamides and Derivatives

Martins et al. (2002) reported the synthesis of various 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis process is significant for the creation of compounds with potential pharmacological activities, as it allows for the creation of diverse molecular structures that can be used in drug discovery and chemical research (Martins et al., 2002).

Solid-Phase Synthesis of Diheterocyclic Compounds

In research by Quan and Kurth (2004), a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds was prepared. The strategy involved solid-phase synthesis, which is a critical methodology in combinatorial chemistry, often used for rapid synthesis of large libraries of compounds in pharmaceutical research (Quan & Kurth, 2004).

Comparative Analysis of Oxadiazole Isomers

Boström et al. (2012) presented a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs, which are frequently used motifs in druglike molecules. The study highlighted significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers. This comparative analysis is crucial for understanding the structural and functional implications of these isomers in medicinal chemistry (Boström et al., 2012).

Synthesis and Antidiabetic Screening of Dihydropyrimidine Derivatives

Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for their antidiabetic activity, demonstrating the potential use of isoxazole and oxadiazole derivatives in the development of new antidiabetic drugs (Lalpara et al., 2021).

Novel One-Pot Synthesis of 1,3,4-Oxadiazole Derivatives

Ramazani and Rezaei (2010) developed an efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a one-pot, four-component condensation reaction. This synthesis approach is notable for its simplicity and high yield, making it a valuable technique in organic and medicinal chemistry (Ramazani & Rezaei, 2010).

Safety and Hazards

The safety and hazards associated with “N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide” would depend on its specific structure and properties. General safety measures for handling isoxazole derivatives include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Isoxazoles are of significant interest in the field of drug discovery due to their wide range of biological activities. Future research may focus on developing new synthetic strategies for isoxazoles, designing new isoxazole derivatives with improved properties, and exploring their potential applications in various fields .

properties

IUPAC Name

5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALFHQCTQMWDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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